Diethyl hexyl phosphate
Overview
Description
Diethyl hexyl phosphate (DEHP) is not directly mentioned in the provided papers, but related compounds such as diethyl phosphate (DEP) and its derivatives are extensively studied. These compounds serve as models for understanding the behavior of phosphate esters in biological systems, which are crucial components of DNA and RNA. The stability and reactivity of these compounds can provide insights into the mechanisms of DNA damage and repair, as well as the development of new pharmaceuticals and materials with specific functional properties.
Synthesis Analysis
The synthesis of diethyl phosphate derivatives is often achieved through condensation reactions. For instance, diethyl (pyridinylmethyl)phosphates are synthesized via the condensation of phosphorochloridic acid diethyl ester with appropriate pyridinylmethanols in the presence of triethylamine . Similarly, the functionalization of polymers with pendant diethyl phosphate groups can be performed by reacting polyglycidol with diethyl chlorophosphate . These methods demonstrate the versatility of diethyl phosphate chemistry in creating a wide range of compounds with potential applications in material science and biology.
Molecular Structure Analysis
The molecular structure of diethyl phosphate and its analogs has been elucidated using various spectroscopic techniques. Vibrational analysis using infrared and Raman spectroscopy has provided detailed information on the force field and conformation-dependent modes of the diethyl phosphate anion, which is a structural analog of the nucleic acid phosphodiester group . Additionally, NMR spectroscopy, including 1H, 13C, and 31P NMR, has been employed for the full structural characterization of diethyl phosphate derivatives . These studies are essential for understanding the conformational flexibility and electronic environment of phosphate esters.
Chemical Reactions Analysis
The reactivity of diethyl phosphate derivatives is influenced by the nature of the substituents attached to the phosphate group. For example, the introduction of a 2-hydroxyethyl function into phosphate significantly decreases the stability of the phosphate link, leading to rapid hydrolysis and potential DNA strand breaks . The complexing properties of diethyl phosphate derivatives with metals such as Cu(II) have also been studied, revealing the ability of these compounds to form various coordination complexes, which could have implications in catalysis and material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl phosphate derivatives are closely related to their molecular structure and reactivity. The stability of these compounds in different pH conditions has been investigated, showing that most trialkyl phosphates are highly stable, except for those with certain hydroxyethyl groups . The interaction of diethyl phosphate with cations, such as sodium, can lead to significant changes in the geometry of the molecule, affecting properties like P–O bond lengths and OPO bond angles . These findings are important for the design of phosphate-containing materials and for understanding the behavior of phosphate esters in biological systems.
Scientific Research Applications
Photoreactive Properties
Diethyl hexyl phosphate demonstrates notable photoreactive properties. In a study by Givens et al. (2008), the photo-Favorskii reaction of p-hydroxyphenacyl compounds, including diethyl phosphate derivatives, was examined. The primary photoproduct identified was a triplet biradical, which highlights its potential application in photoreactive systems and photoprotection mechanisms (Givens et al., 2008).
Histone Deacetylase Inhibition
Research by Schaap-FoglerMichal et al. (2017) and Schaap-Fogler et al. (2017) on a derivative of diethyl hexyl phosphate, butyroyloxymethyl-diethyl phosphate (AN-7), indicates its role as a histone deacetylase inhibitor. This compound was found to inhibit corneal neovascularization in mice, suggesting its therapeutic potential in ocular conditions (Schaap-FoglerMichal et al., 2017); (Schaap-Fogler et al., 2017).
Phosphate Functionalization
In the field of polymer chemistry, diethyl hexyl phosphate plays a role in the functionalization of polymers. Marquardt et al. (2015) described a method for introducing pendant diethyl phosphate groups into polyglycidol, demonstrating its utility in polymer modification (Marquardt et al., 2015).
Phosphate Photorelease
The photorelease of phosphates, including benzoin diethyl phosphate, has been studied by Rajesh et al. (2000). They investigated the photodissociation of this compound, which could have implications in developing light-responsive materials and systems (Rajesh & Givens, 2000).
Safety And Hazards
Diethyl hexyl phosphate is highly corrosive to the skin and eyes with symptoms of redness and burning sensation. Prolonged contact may cause severe burns . It is stable under normal conditions of use. Contact with non-noble metals, iron, aluminum, and zinc may release hydrogen gas. Vapors may form explosive mixtures with air when heated .
properties
IUPAC Name |
diethyl hexyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQQMPGKASWZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385239 | |
Record name | diethyl hexyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl hexyl phosphate | |
CAS RN |
7110-49-8 | |
Record name | diethyl hexyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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